
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% (5-DMSHNA-95) is an organic compound that is used in scientific research. It is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology, as it is used to study the biological effects of drugs and other compounds. The compound is synthesized in a lab setting, and can be used in a variety of different experiments.
科学研究应用
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is used in scientific research to study the biological effects of drugs and other compounds. It has been used in vitro and in vivo experiments to study the effects of drugs on cells and tissues. It has also been used to study the effects of drugs on the nervous system, cardiovascular system, and immune system. Additionally, it has been used to study the effects of drugs on metabolism, gene expression, and protein synthesis.
作用机制
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals. By inhibiting AChE, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% increases the levels of acetylcholine in the body, which may lead to changes in behavior and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% are not well understood. However, it is believed to have an effect on the nervous system, cardiovascular system, and immune system. Studies have shown that it can increase the levels of acetylcholine in the body, which can lead to changes in behavior and physiological processes. Additionally, it has been shown to have an effect on gene expression, protein synthesis, and metabolism.
实验室实验的优点和局限性
The advantages of using 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% in lab experiments include its low cost and availability, its ability to be synthesized in a lab setting, and its ability to be used in a variety of different experiments. The main limitation of using 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% in lab experiments is that its mechanism of action is not well understood. Additionally, its effects on biochemical and physiological processes have not been extensively studied.
未来方向
There are several potential future directions for research involving 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential uses in drug development. Additionally, further research could be conducted on its effects on gene expression, protein synthesis, and metabolism. Finally, research into the potential therapeutic applications of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% could be conducted.
合成方法
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is synthesized in a lab setting using a method known as the “sulfamoyl” method. This method involves the reaction of 4-N,N-dimethylsulfamoylphenyl-2-hydroxynicotinic acid (DMSHNA) with a base, such as sodium hydroxide (NaOH). The reaction produces 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% and sodium sulfate (Na2SO4) as byproducts. The reaction is carried out in an aqueous solution at a temperature of 80-90°C.
属性
IUPAC Name |
5-[4-(dimethylsulfamoyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)11-5-3-9(4-6-11)10-7-12(14(18)19)13(17)15-8-10/h3-8H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNDSSXSRFSDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

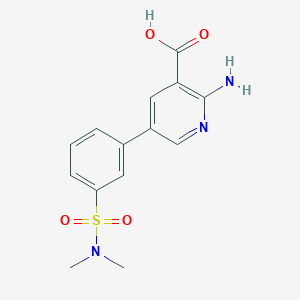
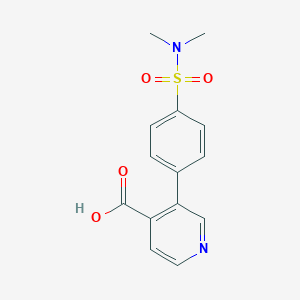
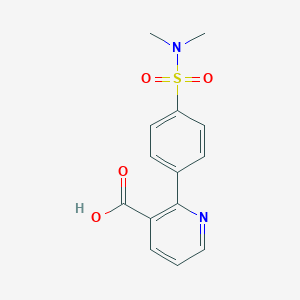
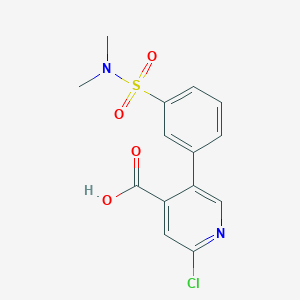
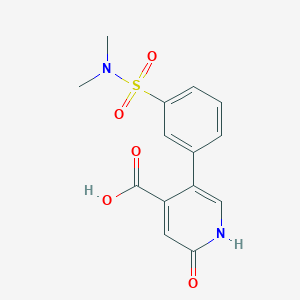
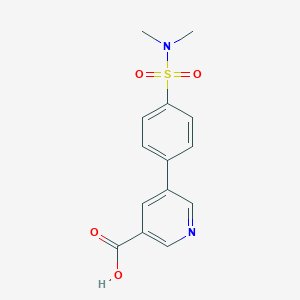
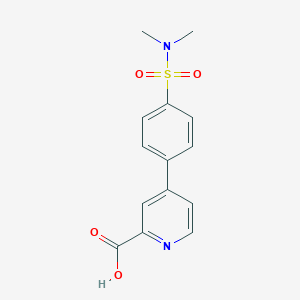


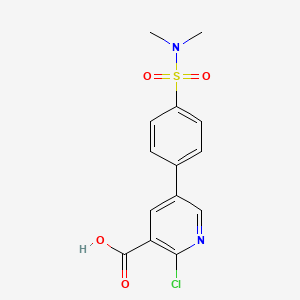
![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)
![2-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394974.png)

![2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394983.png)